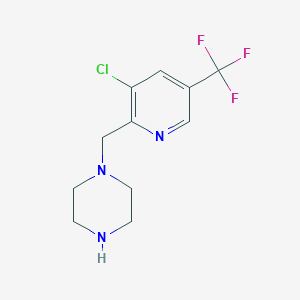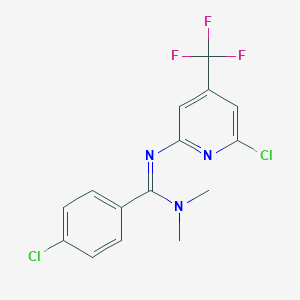![molecular formula C17H19F3N4O B1401751 1-[3-(2-二甲氨基-5-三氟甲基吡啶-3-基)-苯基]-3-乙基脲 CAS No. 1311280-40-6](/img/structure/B1401751.png)
1-[3-(2-二甲氨基-5-三氟甲基吡啶-3-基)-苯基]-3-乙基脲
描述
The compound “1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve steps such as aromatic nuclear chlorination of the pyridine ring . Energy minimization techniques such as the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field are often used in the modeling of target molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Energy minimization techniques are often used to model the structure of such molecules .科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
-
Synthesis of Active Ingredients
- TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- It is expected that many novel applications of TFMP will be discovered in the future .
-
Indole Derivatives
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
-
Chemical Properties of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- These properties make TFMP derivatives valuable in the development of organic compounds containing fluorine .
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Catalyst Development
- (Thio)urea derivatives, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
- These catalysts can activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
- This has led to the development of H-bond organocatalysts .
-
Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles
- The synthesis of 5-trifluoromethyl-1,2,3-triazoles has notable advantages, including readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .
- This protocol could be scaled up to the gram scale and be applied to construct the key skeleton of the analogue of LCRF-0004 .
-
Chemical Properties of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
- These properties make TFMP derivatives valuable in the development of organic compounds containing fluorine .
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Catalyst Development
- (Thio)urea derivatives, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
- These catalysts can activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
- This has led to the development of H-bond organocatalysts .
-
Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles
- The synthesis of 5-trifluoromethyl-1,2,3-triazoles has notable advantages, including readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .
- This protocol could be scaled up to the gram scale and be applied to construct the key skeleton of the analogue of LCRF-0004 .
安全和危害
属性
IUPAC Name |
1-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCNGCSZCBWJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
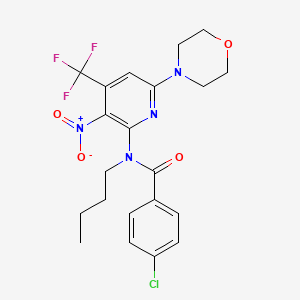
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
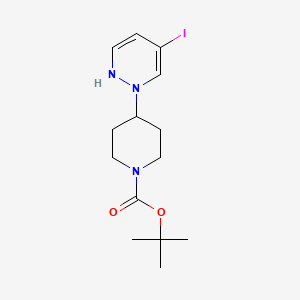
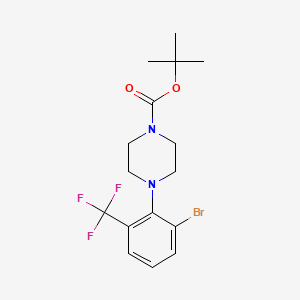
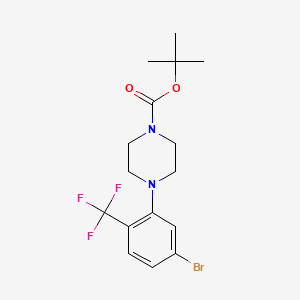
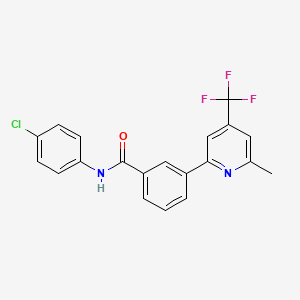
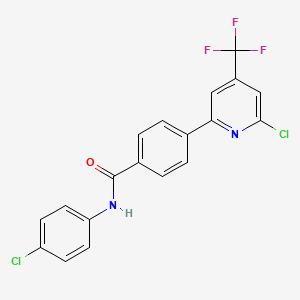
![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
